magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane
Overview
Description
Magnesocene,1,1’-dimethyl- is an organometallic compound with the formula C₁₂H₁₄Mg It is a derivative of magnesocene, where the hydrogen atoms on the cyclopentadienyl rings are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesocene,1,1’-dimethyl- can be synthesized through the reaction of dimethylcyclopentadiene with magnesium in the presence of a catalyst. The reaction typically involves the use of activated magnesium or magnesium turnings under inert conditions to prevent oxidation. The reaction is carried out in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of magnesocene,1,1’-dimethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and solvent composition to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Magnesocene,1,1’-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced to form magnesium metal and hydrocarbons.
Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce a variety of functionalized magnesocene derivatives .
Scientific Research Applications
Magnesocene,1,1’-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as semiconductors and as an electrolyte in magnesium-ion batteries
Mechanism of Action
The mechanism of action of magnesocene,1,1’-dimethyl- involves its ability to interact with various molecular targets through its cyclopentadienyl rings and magnesium center. The compound can form coordination complexes with other metal ions and organic molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Magnesocene: The parent compound, with hydrogen atoms instead of methyl groups on the cyclopentadienyl rings.
Ferrocene: An iron-based analog with similar structural features but different chemical properties.
Nickelocene: A nickel-based analog with distinct reactivity and applications.
Uniqueness
Magnesocene,1,1’-dimethyl- is unique due to the presence of methyl groups, which can influence its reactivity and stability compared to its parent compound and other analogs. The methyl groups can provide steric hindrance, affecting the compound’s ability to form coordination complexes and undergo certain reactions .
Properties
IUPAC Name |
magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.Mg/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQDXDNJHVCZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Mg-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40672-08-0 | |
Record name | Magnesocene, 1,1'-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040672080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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